molecular formula C14H14FNO2S B2934026 Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 350997-28-3

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2934026
CAS No.: 350997-28-3
M. Wt: 279.33
InChI Key: PCAPPQBCYILVTE-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a thiophene-based compound characterized by a 4-fluorophenyl substituent at the 4-position of the thiophene ring and an isopropyl ester group at the 3-position. Its molecular formula is C14H15FNO2S, with a molecular weight of 296.34 g/mol (calculated). Key identifiers include CAS number 350997-28-3 and catalog number QZ-9690 (purity: 95%) .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAPPQBCYILVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

(a) Halogen Substituents: Fluorine vs. Chlorine
  • Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate Molecular weight: 296.34 g/mol Fluorine’s electronegativity enhances electron-withdrawing effects, influencing reactivity and binding interactions.
  • Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS 6132-29-2) Molecular formula: C14H14ClNO2S Molecular weight: 295.78 g/mol Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in altered lipophilicity and steric effects .
  • Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 351158-61-7) Molecular weight: 295.79 g/mol The para-chloro derivative exhibits higher molecular weight than the fluoro analog due to chlorine’s atomic mass, impacting solubility and metabolic stability .
(b) Positional Isomerism: Para vs. Ortho Fluorine

Ester Group Modifications

  • Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 35978-33-7) Molecular weight: 265.30 g/mol Melting point: 87–94°C The ethyl ester group reduces steric bulk compared to isopropyl, enhancing solubility in polar solvents .
  • Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate Molecular formula: C16H19NO2S Larger alkyl chains (propyl) increase hydrophobicity, affecting pharmacokinetic properties .

Additional Substituents on the Thiophene Ring

    Biological Activity

    Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C14H14FNO2SC_{14}H_{14}FNO_2S with a molecular weight of 279.33 g/mol. Its structure features a thiophene ring substituted with an amino group and a fluorophenyl moiety, which are critical for its biological activity.

    PropertyValue
    Molecular FormulaC14H14FNO2SC_{14}H_{14}FNO_2S
    Molecular Weight279.33 g/mol
    CAS Number350997-28-3

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of this compound. The compound exhibits potent antiproliferative activity against various cancer cell lines.

    • Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in sensitive cancer cells.
    • Metabolic Activation : Similar to other fluorinated compounds, it may undergo metabolic activation leading to the formation of reactive metabolites that bind to cellular macromolecules, disrupting normal cellular functions .
    • Targeting Specific Pathways : It has been observed to interact with cytochrome P450 enzymes, enhancing its bioactivity in cancerous tissues .

    Case Studies

    • Study on Breast Cancer Cells :
      • Objective : To evaluate the efficacy of this compound against MCF-7 breast cancer cells.
      • Findings : The compound demonstrated an IC50 value of approximately 12 µM, indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
    • Study on Ovarian Cancer Cells :
      • Objective : Investigation of the compound's effects on ovarian cancer cell lines.
      • Findings : Induced apoptosis was observed with a marked increase in caspase activity, suggesting a mechanism involving programmed cell death pathways .

    Comparative Efficacy

    The following table summarizes the IC50 values of this compound against various cancer cell lines compared to established drugs:

    Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)
    MCF-7 (Breast)12Doxorubicin3.13
    HeLa (Cervical)10Cisplatin5
    A549 (Lung)15Paclitaxel5

    Q & A

    Q. What are the recommended safety protocols for handling isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in laboratory settings?

    Methodological Answer:

    • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
    • Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure .
    • Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of as hazardous waste. Avoid water jets to prevent dispersion .
    • Storage: Store in a cool, dry place away from oxidizers and acids. Use airtight containers to prevent moisture absorption .

    Q. How can researchers optimize the synthesis yield of this compound?

    Methodological Answer:

    • Reaction Solvent: Polar aprotic solvents (e.g., DMF or THF) are preferred for thiophene carboxylate synthesis. Solvent purity impacts yield—use anhydrous conditions .
    • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions. For example, a 64% yield was achieved using 4-fluorobenzoyl chloride in a cycloheptane-thiophene synthesis .
    • Temperature Control: Maintain reactions at 60–80°C to balance kinetic efficiency and thermal decomposition risks .
    • Workup: Use ethanol or acetone for recrystallization to improve purity. Monitor yields via TLC (Rf ~0.5 in ethyl acetate/hexane) .

    Advanced Research Questions

    Q. How should researchers address discrepancies in NMR spectral data when characterizing derivatives of this compound?

    Methodological Answer:

    • Validation Steps:
      • Sample Purity: Ensure the compound is >95% pure via HPLC or GC-MS. Impurities (e.g., unreacted starting materials) skew peaks .
      • Solvent Effects: Use deuterated solvents (CDCl₃ or DMSO-d₆) and compare with literature data. For example, ethyl analogs show aromatic proton shifts at δ 7.10–8.05 ppm .
      • 2D NMR: Employ COSY or HSQC to resolve overlapping signals, especially for thiophene ring protons and fluorophenyl groups.
      • Referencing: Cross-check with computational predictions (e.g., DFT calculations for expected chemical shifts) .

    Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

    Methodological Answer:

    • DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. The 4-fluorophenyl group may direct reactivity via electron-withdrawing effects .
    • Docking Studies: For biological applications, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The thiophene ring’s planarity enhances binding affinity .
    • Reactivity Descriptors: Calculate Fukui indices to identify reactive atoms. The amino group (NH₂) is a likely nucleophilic site .

    Q. How can researchers design stability studies for this compound under varying environmental conditions?

    Methodological Answer:

    • Stress Testing:
      • Thermal Stability: Heat samples to 40–60°C for 48 hours and monitor decomposition via TLC or HPLC. Store at –20°C for long-term stability .
      • Photodegradation: Expose to UV light (254 nm) and track changes in absorbance spectra. Fluorophenyl groups may reduce photosensitivity compared to nitro derivatives .
      • Hydrolytic Stability: Test in buffers (pH 1–13) at 37°C. The ester group is prone to hydrolysis in basic conditions—use acetonitrile/water mixtures for aqueous solubility .

    Data Contradiction Analysis

    Q. How to resolve conflicting reports on the solubility of this compound in organic solvents?

    Methodological Answer:

    • Systematic Testing:
      • Prepare saturated solutions in 10 solvents (e.g., DCM, ethanol, ethyl acetate) at 25°C.
      • Filter and quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
      • Compare with literature (e.g., ethyl analogs show higher solubility in THF than ethanol ).
    • Factors Influencing Discrepancies:
      • Purity: Contaminants like residual salts reduce apparent solubility.
      • Crystallinity: Amorphous forms may exhibit 2–3× higher solubility than crystalline phases. Use XRPD to verify polymorphic state .

    Methodological Tables

    Q. Table 1. Key Physicochemical Properties from Literature

    PropertyValue/DescriptionSource
    Molecular Weight~329.46 g/mol (analog-based estimate)
    LogP (Hydrophobicity)Predicted ~3.5 (via XlogP)
    Melting Point117–118°C (ethyl analog)
    Solubility in DMSO>10 mg/mL (experimental)

    Q. Table 2. NMR Data Comparison for Thiophene Derivatives

    Proton Environmentδ (ppm) in Ethyl Analog Expected δ for Isopropyl Analog
    Thiophene C-H7.10–7.207.05–7.15 (deshielding by F)
    Aromatic C-H (4-fluorophenyl)7.95–8.057.90–8.00
    NH₂ (amino group)12.25 (broad)12.10–12.30

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